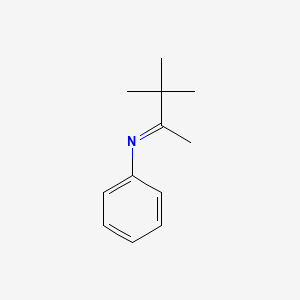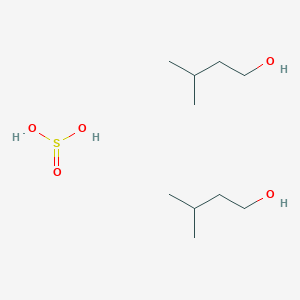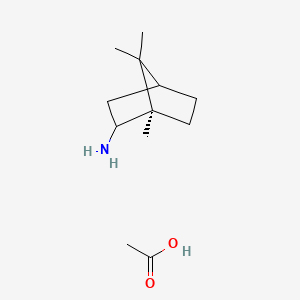
(+)-endo-2-Bornanamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-endo-2-Bornanamine acetate is an organic compound that belongs to the class of amines and esters It is derived from bornane, a bicyclic organic compound, and is known for its unique structural properties
Preparation Methods
The synthesis of (+)-endo-2-Bornanamine acetate typically involves the esterification of (+)-endo-2-Bornanamine with acetic acid or acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction. Common synthetic routes include:
Esterification with Acetic Acid: This method involves reacting (+)-endo-2-Bornanamine with acetic acid in the presence of a strong acid catalyst such as sulfuric acid.
Esterification with Acetic Anhydride: This method involves reacting (+)-endo-2-Bornanamine with acetic anhydride, often in the presence of a base such as pyridine to neutralize the by-products.
Chemical Reactions Analysis
(+)-endo-2-Bornanamine acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (+)-endo-2-Bornanamine and acetic acid.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles to form substituted amines.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for hydrolysis), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
(+)-endo-2-Bornanamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (+)-endo-2-Bornanamine acetate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing acetic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(+)-endo-2-Bornanamine acetate can be compared with other similar compounds such as:
Bornyl Acetate: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
Camphor: A related bicyclic compound with a ketone group instead of an ester, leading to different chemical properties and applications.
Menthol: Another bicyclic compound with an alcohol group, used widely in medicinal and cosmetic applications.
The uniqueness of this compound lies in its combination of an amine and an ester group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
22243-54-5 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
acetic acid;(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N.C2H4O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;1-2(3)4/h7-8H,4-6,11H2,1-3H3;1H3,(H,3,4)/t7?,8?,10-;/m0./s1 |
InChI Key |
WWHCMMUHZHQVFL-NOXKLTGNSA-N |
Isomeric SMILES |
CC(=O)O.C[C@@]12CCC(C1(C)C)CC2N |
Canonical SMILES |
CC(=O)O.CC1(C2CCC1(C(C2)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)


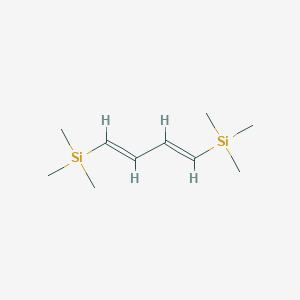
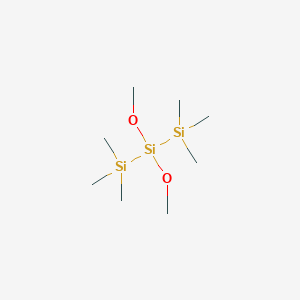
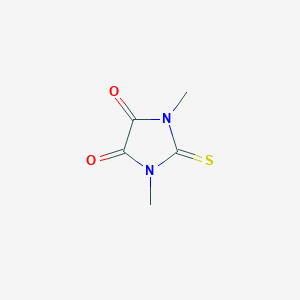

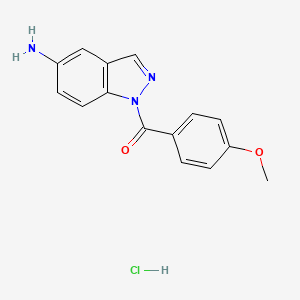
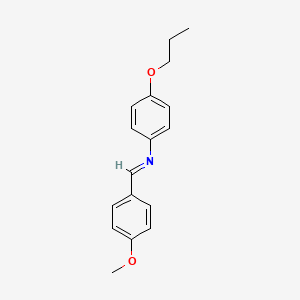
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
